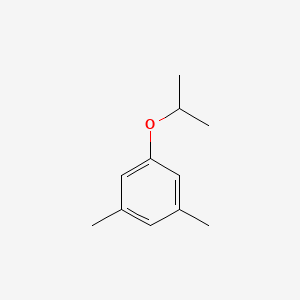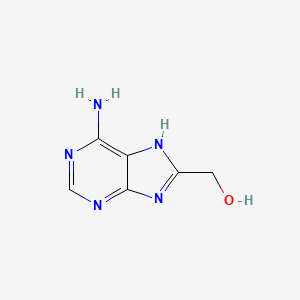
(6-Amino-9H-purin-8-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Amino-9H-purin-8-yl)methanol is a chemical compound with the molecular formula C6H7N5O and a molecular weight of 165.15 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry, particularly in the structure of nucleotides and nucleic acids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Amino-9H-purin-8-yl)methanol typically involves the reaction of purine derivatives with appropriate reagents under controlled conditions. One common method involves the reduction of 6-amino-9H-purine-8-carbaldehyde using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol . The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
(6-Amino-9H-purin-8-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced further to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 6-amino-9H-purine-8-carbaldehyde or 6-amino-9H-purine-8-carboxylic acid .
Applications De Recherche Scientifique
(6-Amino-9H-purin-8-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives and nucleoside analogs.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for understanding enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antiviral and anticancer treatments.
Mécanisme D'action
The mechanism of action of (6-Amino-9H-purin-8-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing biochemical pathways. For example, it may inhibit certain enzymes involved in nucleotide metabolism, thereby affecting cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenine: A naturally occurring purine base found in nucleic acids.
Guanine: Another purine base that pairs with cytosine in DNA.
Hypoxanthine: An intermediate in the purine metabolism pathway.
Xanthine: A product of purine degradation.
Uniqueness
(6-Amino-9H-purin-8-yl)methanol is unique due to its specific structure, which includes both an amino group and a hydroxyl group attached to the purine ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in synthetic chemistry .
Propriétés
Numéro CAS |
30466-95-6 |
|---|---|
Formule moléculaire |
C6H7N5O |
Poids moléculaire |
165.15 g/mol |
Nom IUPAC |
(6-amino-7H-purin-8-yl)methanol |
InChI |
InChI=1S/C6H7N5O/c7-5-4-6(9-2-8-5)11-3(1-12)10-4/h2,12H,1H2,(H3,7,8,9,10,11) |
Clé InChI |
ZPWCPESWVACHTD-UHFFFAOYSA-N |
SMILES |
C1=NC(=C2C(=N1)N=C(N2)CO)N |
SMILES canonique |
C1=NC(=C2C(=N1)N=C(N2)CO)N |
Key on ui other cas no. |
30466-95-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


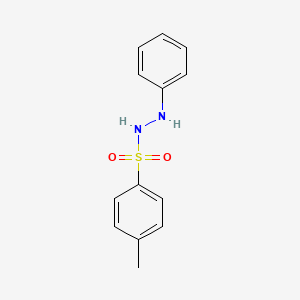

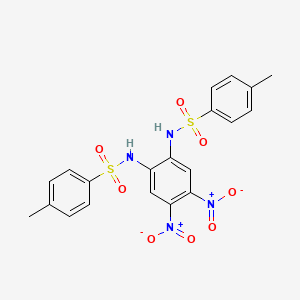
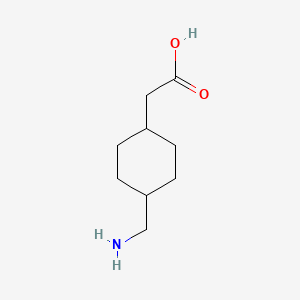






![Carbamic acid, [(4S)-2-oxo-4-oxazolidinyl]-, phenylmethyl ester](/img/structure/B3189275.png)
